1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a heterocyclic scaffold known for diverse pharmacological activities, including antifungal, anti-inflammatory, and kinase inhibition. The structure features a 4-bromophenyl group at position 1 and a 3-chlorobenzyl substituent at position 5, which confer distinct electronic and steric properties. These modifications enhance interactions with biological targets, such as enzymes or receptors, by optimizing binding affinity and selectivity . Its synthesis typically involves condensation reactions of substituted hydrazines with cyanoacetate derivatives, followed by cyclization in formamide .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O/c19-13-4-6-15(7-5-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-2-1-3-14(20)8-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCPUMVWCNWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and possible applications based on current research findings.
- Molecular Formula : C₁₈H₁₂BrClN₄O
- Molecular Weight : 415.7 g/mol
- CAS Number : 1326826-87-2
The compound features a fused bicyclic structure that combines pyrazole and pyrimidine rings, which are known for diverse biological activities. The presence of bromine and chlorine substituents enhances its chemical reactivity and pharmacological potential .
Anticonvulsant Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class, including this compound, may exhibit anticonvulsant effects. A study on related compounds showed promising results in inhibiting seizures in animal models, suggesting that this compound could be further investigated for similar applications .
Antiproliferative Effects
The antiproliferative activity of pyrazolo[3,4-d]pyrimidines has been documented in various cancer cell lines. For instance, modifications in the structure of related compounds have shown significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF7. While specific data on this compound is limited, its structural analogs have demonstrated IC50 values ranging from 0.59 µM to over 10 µM in various cancer cell lines .
Although specific mechanisms for this compound are not fully elucidated, compounds within the same class often interact with key biological targets involved in cell proliferation and apoptosis. The inhibition of certain kinases or enzymes may play a crucial role in their anticancer activities. For example, some derivatives have shown selective inhibitory activity against FGFR kinase and tubulin polymerization .
Comparative Biological Activity
To better understand the biological potential of this compound compared to similar compounds, the following table summarizes the activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1-(2-chlorophenyl)-5-(benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Chlorine substitution | Anticonvulsant | Not specified |
| 6-Methyl-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | Methyl group at position 6 | Antimicrobial | Not specified |
| 7-Aryl substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Various aryl substitutions | Antitumor | Not specified |
Scientific Research Applications
1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated for several biological activities:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For example, compounds in this class have shown effectiveness against a variety of cancer cell lines, demonstrating potential as broad-spectrum anticancer agents .
- Anti-inflammatory Effects : Several studies have demonstrated that pyrazolo derivatives possess anti-inflammatory properties. These compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
- Anticonvulsant Properties : Investigations into the anticonvulsant effects of related compounds suggest that they may be effective in treating seizure disorders. The mechanism involves modulation of neurotransmitter systems in the brain .
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of various pyrazolo[3,4-d]pyrimidine derivatives against 60 different carcinoma cell lines. The results indicated that certain derivatives exhibited growth inhibition percentages exceeding 40%, positioning them as promising candidates for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Screening
In vitro assays were conducted to evaluate the anti-inflammatory activity of synthesized derivatives. The results showed significant inhibition of COX enzymes, suggesting that these compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold for medicinal chemistry. Its derivatives are being explored for:
- Designing Novel Anticancer Agents : The ability to modify substituents on the pyrazolo ring allows for the development of targeted therapies with improved efficacy and reduced side effects.
- Creating Anti-inflammatory Drugs : The structure's ability to inhibit key inflammatory pathways positions it as a candidate for new anti-inflammatory medications.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Pyrazolo[3,4-d]pyrimidin-4-one derivatives vary in substituents at positions 1, 5, and 6, which critically influence bioactivity. Key analogues include:
Key Observations :
- Antifungal Activity : The 3-chlorobenzyl group in the target compound may mimic the 2-chloroethyl substituent in 8IIId, which shows superior antifungal activity (EC50 = 1.93 mg/L vs. boscalid’s 6.71 mg/L) .
- Anti-inflammatory Activity : Derivatives like 11e and 11f achieve efficacy comparable to indomethacin by incorporating lipophilic groups (C log P ~4.8), suggesting that the target compound’s 3-chlorobenzyl substituent could similarly enhance membrane permeability .
- Kinase Inhibition : Trifluoromethyl-substituted analogues (e.g., 8b and 8c in ) inhibit VEGFR-2, implying that halogenated aryl groups (e.g., 4-bromophenyl) may stabilize interactions with kinase ATP-binding pockets .
Physicochemical and Conformational Properties
- Lipophilicity : The 3-chlorobenzyl group increases hydrophobicity (predicted C log P >3), similar to anti-inflammatory derivatives (C log P = 4.82 for 11e) .
- Dihedral Angles : highlights that dihedral angles between pyrazolo and pyrimidine rings range from 5.72° to 28.96° in analogues. The target compound’s 3-chlorobenzyl group likely induces a mid-range angle (~20°), balancing planarity for target binding and flexibility for solubility .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
The compound is synthesized via multi-step protocols involving:
- Condensation reactions : Reacting substituted acetophenones with hydrazines to form pyrazole intermediates .
- Vilsmeier-Haack formylation : Using POCl₃/DMF to cyclize intermediates into pyrazolo[3,4-d]pyrimidinone scaffolds .
- Functionalization : Introducing bromophenyl and chlorobenzyl groups via nucleophilic substitution or coupling reactions, optimized under reflux conditions in ethanol/water mixtures .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure products .
Q. How is the structural characterization of this compound performed?
Q. What pharmacological screening methods are used to evaluate its bioactivity?
- In vitro assays :
- Dose-response curves : Analyzed using GraphPad Prism to determine EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidinone synthesis be addressed?
- Substituent effects : Electron-withdrawing groups (e.g., -Br, -Cl) direct cyclization to the 1- and 5-positions. Use DFT calculations to predict reactivity .
- Catalytic optimization : Lewis acids (e.g., Cu(II)) improve yields in heterocyclic ring closure (e.g., 70%→90% yield with Cu(OAc)₂) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity by stabilizing transition states .
Q. What computational strategies predict the compound’s pharmacokinetic and binding properties?
- Docking studies : Use AutoDock Vina to model interactions with σ₁ receptors or tubulin (PDB: 1IZ9) .
- ADMET prediction : SwissADME calculates logP (∼3.2), topological polar surface area (∼75 Ų), and bioavailability scores .
- MD simulations : GROMACS evaluates stability in lipid bilayers for blood-brain barrier penetration analysis .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Q. How should contradictory data in biological activity assays be resolved?
- Replicate experiments : Perform triplicate assays with internal controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal validation : Confirm enzyme inhibition via HPLC-based assays if fluorescence data is inconsistent .
- Statistical analysis : Use ANOVA to identify outliers; apply Grubbs’ test () for exclusion .
Q. What advanced techniques optimize reaction yields in flow chemistry setups?
- Design of Experiments (DoE) : Use factorial designs to optimize temperature (60–100°C), residence time (5–30 min), and reagent stoichiometry .
- Inline monitoring : UV-vis spectroscopy tracks intermediate formation in real time .
- Scale-up : Transition from batch to continuous flow (0.1→10 mmol scale) while maintaining >90% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
